1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one
Description
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a heterocyclic compound featuring a spiro[4.4]nonane core with three nitrogen atoms (1,4,7-triaza) and a ketone group at position 2. The structure includes a methyl group at position 1 and a phenyl substituent at position 3. Such spirocyclic triazaspiro compounds are frequently employed as building blocks in medicinal chemistry due to their rigid, three-dimensional frameworks, which enhance binding selectivity in drug discovery .
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,4,7-triazaspiro[4.4]non-1-en-3-one |
InChI |
InChI=1S/C13H15N3O/c1-16-12(17)11(10-5-3-2-4-6-10)15-13(16)7-8-14-9-13/h2-6,14H,7-9H2,1H3 |
InChI Key |
OTUZHLVPMZGQDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the cyclization of a suitable precursor, such as a phenyl-substituted triazine derivative, with a nonane-based reagent . The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often employing continuous flow reactors and automated systems for large-scale production.
Chemical Reactions Analysis
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazaspiro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for its bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic compounds allows for tailored physicochemical and biological properties. Below is a comparative analysis of 1-methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one with key analogs:
Table 1: Structural and Functional Comparison of Spirocyclic Analogs
Key Observations
Substituent Effects: Electron-Donating Groups (e.g., 4-MeO): The methoxy group in BT33890 improves solubility and may enhance metabolic stability compared to the parent phenyl compound .
Heteroatom Variations :
- Triaza vs. Diazaspiranes : The 1,4,7-triaza system (original compound) offers more hydrogen-bonding sites than the 1,4-diaza analog (), influencing target interaction in drug design.
- Oxa vs. Triaza Systems : Spiromesifen (1-oxaspiro) replaces nitrogen with oxygen, drastically shifting bioactivity from medicinal to pesticidal applications .
Functional Group Additions: Derivatives with dione groups (e.g., 1,2,7-triazaspiro[4.4]non-1-ene-8,9-dione in ) exhibit higher structural complexity and reactivity, enabling applications in insecticidal research .
Commercial Availability :
- BT33890 remains in stock for research (), while fluorinated analogs are discontinued (), reflecting demand for compounds with optimized pharmacokinetic profiles.
Biological Activity
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure, which features a triaza moiety. The compound's molecular formula is with a molecular weight of approximately 229.28 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound includes:
- Spirocyclic Framework : The spirocyclic arrangement contributes to its distinct chemical properties.
- Functional Groups : The presence of nitrogen atoms and a carbonyl group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 4-methyl-2-phenyl-1,4,7-triazaspiro[4.4]non-1-en-3-one |
| InChI Key | OTUZHLVPMZGQDK-UHFFFAOYSA-N |
Research indicates that this compound may interact with various biological targets, particularly proteins involved in cell signaling pathways. Initial studies suggest that it may inhibit certain enzymes and receptors, leading to therapeutic effects against malignancies. The specific mechanisms are still being elucidated, but potential interactions include:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes related to cancer progression.
- Receptor Modulation : The compound may bind to receptors involved in cellular signaling.
Anticancer Potential
Several studies have investigated the anticancer activity of compounds related to this compound. For instance:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). Preliminary results indicate moderate to high activity:
- HeLa Cells : IC50 values around
- SMMC-7721 Cells : IC50 values around
- K562 Cells : IC50 values around
These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase activity |
| Electron-withdrawing groups | Decrease activity |
| Substitution at nitrogen positions | Varies based on specific position |
Case Studies
In a recent study focused on triazaspiro compounds, researchers identified that modifications to the phenyl group significantly impacted the biological activity against various cancer cell lines. For example:
- Comparison with Similar Compounds :
- 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one showed different activity profiles due to the methoxy substitution.
- Derivatives with different nitrogen positioning displayed varied reactivity and potency against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
